![molecular formula C9H10ClFN2O4 B15139647 5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to thymidine and is often used in scientific research to study DNA synthesis and repair mechanisms. It is known for its ability to incorporate into DNA, thereby affecting cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the chlorination of 2’-deoxyuridine. The reaction is carried out under controlled conditions using reagents such as N-chlorosuccinimide (NCS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding uracil derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted uridine derivatives, which can be further utilized in biochemical studies .
Aplicaciones Científicas De Investigación
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is widely used in scientific research due to its ability to incorporate into DNA. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
Mecanismo De Acción
The compound exerts its effects by incorporating into DNA during replication. Once incorporated, it can inhibit DNA polymerases and other enzymes involved in DNA synthesis. This leads to the formation of faulty DNA, which can trigger cellular repair mechanisms or apoptosis. The primary molecular target is thymidylate synthase, which is inhibited by the presence of the analog .
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorouridine: Another chlorinated nucleoside analog with similar properties.
5-Iodouridine: An iodinated analog used in similar research applications.
Bromodeoxyuridine (BrdU): A brominated analog commonly used in cell proliferation studies
Uniqueness
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural modifications, which confer distinct biochemical properties. Its incorporation into DNA and subsequent effects on cellular processes make it a valuable tool in molecular biology and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H10ClFN2O4 |
|---|---|
Peso molecular |
264.64 g/mol |
Nombre IUPAC |
5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClFN2O4/c10-4-2-13(9(16)12-8(4)15)7-1-5(11)6(3-14)17-7/h2,5-7,14H,1,3H2,(H,12,15,16)/t5?,6-,7-/m1/s1 |
Clave InChI |
WKVDSZYIGHLONN-JXBXZBNISA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1F)CO)N2C=C(C(=O)NC2=O)Cl |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)

![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
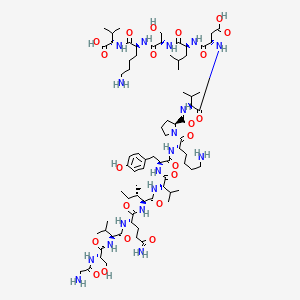
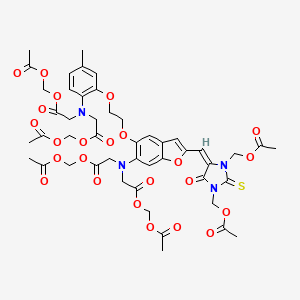
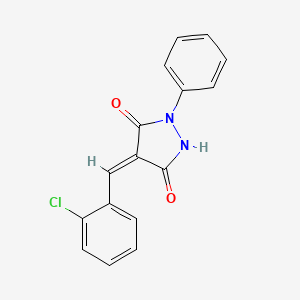
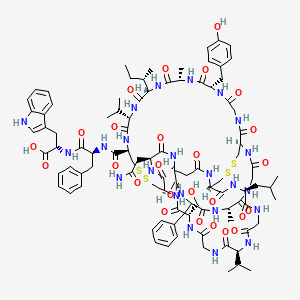

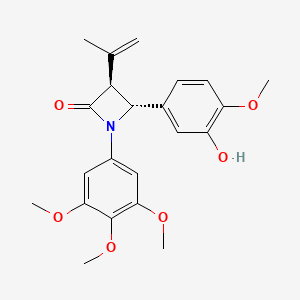
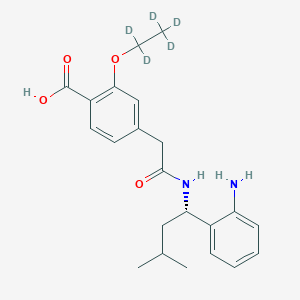
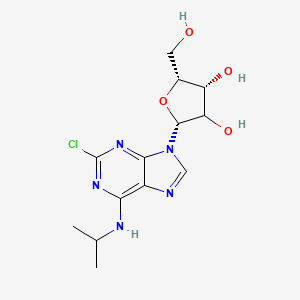
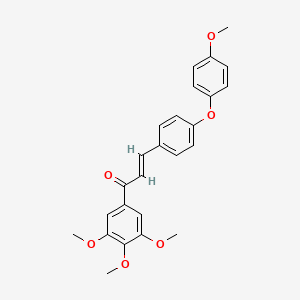
![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)

